4-Methylnonanoic acid

Description

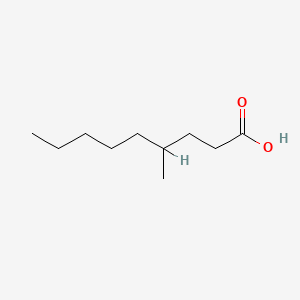

Structure

3D Structure

Properties

IUPAC Name |

4-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTZCQIRCYSUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866121 | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a costus, animal odour | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

292.00 to 293.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylnonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.909 (20°/20°) | |

| Record name | 4-Methylnonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/404/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

45019-28-1 | |

| Record name | 4-Methylnonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45019-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045019281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonan-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKU622F1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylnonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

natural occurrence of 4-Methylnonanoic acid in food

An In-depth Technical Guide to the Natural Occurrence of 4-Methylnonanoic Acid in Food

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring compound in various food products, significantly influencing their sensory profiles. This technical guide provides a comprehensive overview of the presence of 4-methylnonanoic acid in the food matrix, with a particular focus on dairy and meat products. It delves into the biosynthetic origins of this molecule, its pivotal role in flavor chemistry, and presents detailed, field-proven methodologies for its extraction, identification, and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are investigating the multifaceted roles of branched-chain fatty acids.

Introduction to 4-Methylnonanoic Acid

4-Methylnonanoic acid (4-MNA) is a saturated fatty acid with a methyl group located on the fourth carbon of a nonanoic acid backbone.[1] As a member of the branched-chain fatty acid family, it is distinguished from its straight-chain counterparts by its unique physical and chemical properties, which in turn dictate its biological functions and sensory characteristics.[2][3] While present in trace amounts in many foods, its impact on flavor can be profound, often serving as a key contributor to the characteristic aromas of certain animal-derived products.[4]

Chemical Structure and Properties:

-

IUPAC Name: 4-methylnonanoic acid[5]

-

Molecular Formula: C₁₀H₂₀O₂[5]

-

Molecular Weight: 172.26 g/mol [2]

-

Class: Medium-chain fatty acid[2]

The presence and concentration of 4-MNA in food are influenced by a variety of factors, including the animal's diet, genetics, and the processing methods employed.[6] Understanding the natural occurrence and formation of this fatty acid is crucial for flavor chemistry, food quality control, and potentially for elucidating its physiological effects.

Natural Occurrence and Biosynthesis

The primary sources of 4-methylnonanoic acid in the human diet are ruminant-derived products, such as meat and dairy, as well as certain fermented foods.[7][8] Its presence is intimately linked to microbial metabolism, particularly within the rumen of animals like sheep and goats.

Prevalence in Food Products

Dairy Products: Milk from ruminants, especially sheep and goats, is a significant source of 4-MNA.[9][10] Consequently, dairy products derived from this milk, such as cheese and yogurt, also contain this branched-chain fatty acid.[7][9] The concentration of BCFAs, including 4-MNA, can be higher in fermented dairy products.[11] Cow's milk and its derivatives also contain BCFAs, though the profile and concentration may differ from that of sheep and goat milk.[9]

Meat Products: The meat of ruminant animals, particularly mutton and goat, is well-known for its characteristic flavor, to which 4-MNA is a key contributor.[8] The concentration of this fatty acid is often highest in the adipose tissue.[6] Factors such as the animal's age and diet can influence the levels of 4-MNA in the meat.[10]

Table 1: Reported Concentrations of Branched-Chain Fatty Acids (including 4-MNA) in Various Food Products

| Food Product | Total BCFA Concentration (% of total fatty acids) | Reference |

| Cow's Milk | 1.7 - 3.4% | [9] |

| Sheep's Milk | 1.8 - 3.1% | [9] |

| Goat's Milk | 1.2 - 2.4% | [9] |

| Cheese (general) | 0.1 - 1.7% (in neutral lipids) | [7] |

| Fish | 2-10 times lower than cheese | [7] |

| Goat Meat (kidney fat) | 0.0005 mg/ml (for 4-methyloctanoic acid) | [6] |

| Goat Meat (body fat) | 0.0003 mg/ml (for 4-methyloctanoic acid) | [6] |

Note: Data for 4-MNA specifically is often reported as part of the total branched-chain fatty acid content. The concentrations of individual BCFAs can vary significantly.

Biosynthetic Pathways

The synthesis of 4-methylnonanoic acid and other BCFAs is primarily attributed to microbial activity. In ruminants, the bacteria within the rumen are the main producers.[6]

Bacterial Biosynthesis: The biosynthesis of branched-chain fatty acids in bacteria utilizes branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or branched short-chain fatty acids as precursors.[12] These precursors are incorporated into the fatty acid synthesis pathway, resulting in the characteristic methyl branching.

Caption: Biosynthesis of 4-Methylnonanoic Acid in Ruminants.

Sensory Impact and Flavor Chemistry

4-Methylnonanoic acid is a potent flavor compound, renowned for its contribution to the distinct aromas of certain foods.

Flavor Profile

The aroma of 4-MNA is often described as "mutton-like," "fatty," "goaty," or having a "roasted mutton" characteristic.[4] In combination with other volatile compounds, it plays a crucial role in the complex flavor profiles of sheep and goat milk and meat.[10][13] While appreciated by some consumers, these flavors can be perceived as undesirable by others, highlighting the importance of understanding and managing the concentration of 4-MNA in food production.[8]

Sensory Thresholds

The intensity of the flavor contribution of 4-MNA is not solely dependent on its concentration but also on its sensory threshold, which is the lowest concentration at which the compound can be detected by the human senses.[10] Even at low concentrations, its potent aroma can have a significant impact on the overall flavor perception of a food product.[14][15]

Analytical Methodologies

The accurate quantification of 4-methylnonanoic acid in complex food matrices requires robust and sensitive analytical techniques. The most widely accepted methodology involves lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).[7]

Experimental Protocol: Quantification of 4-MNA in Dairy Products

This protocol outlines a comprehensive workflow for the determination of 4-MNA in a dairy matrix, such as cheese.

4.1.1. Lipid Extraction (Modified Folch Method)

-

Homogenization: Homogenize 5 g of the cheese sample.

-

Solvent Extraction: Add 20 mL of a chloroform:methanol (2:1, v/v) solution to the homogenized sample in a sealed container.

-

Agitation: Agitate the mixture vigorously for 30 minutes at room temperature.

-

Phase Separation: Add 5 mL of 0.9% NaCl solution, vortex briefly, and centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

-

Collection: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen at 40°C to obtain the total lipid extract.

-

Gravimetric Determination: Determine the total lipid content by weighing the flask containing the dried lipid extract.

4.1.2. Solid-Phase Extraction (SPE) for Fractionation (Optional)

For a more detailed analysis, the total lipid extract can be fractionated into neutral and polar lipids.

-

Column Conditioning: Condition a silica-based SPE cartridge (e.g., 500 mg) with 5 mL of hexane.

-

Sample Loading: Dissolve the lipid extract in a minimal amount of chloroform and load it onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipids (triglycerides) with 10 mL of chloroform.

-

Elution of Polar Lipids: Elute the polar lipids (phospholipids) with 10 mL of methanol.

-

Solvent Evaporation: Evaporate the solvents from both fractions under a stream of nitrogen.

4.1.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: To the dried lipid extract (or lipid fraction), add 2 mL of 0.5 M sodium methoxide in methanol.

-

Incubation: Heat the mixture in a sealed vial at 50°C for 15 minutes.

-

Neutralization and Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collection: Collect the upper hexane layer containing the FAMEs.

4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject 1 µL of the FAMEs extract into the GC-MS system.

-

GC Conditions:

-

Column: A medium-polarity capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: Identify the 4-methylnonanoic acid methyl ester peak based on its retention time and mass spectrum compared to an authentic standard.

-

Quantification: For precise quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target analyte and an internal standard.[7]

-

Caption: Analytical Workflow for 4-MNA Quantification.

Conclusion

4-Methylnonanoic acid is a naturally occurring branched-chain fatty acid that plays a significant role in the flavor and aroma of various foods, particularly those derived from ruminant animals. Its formation is primarily a result of microbial biosynthesis in the rumen. A thorough understanding of its distribution and concentration in different food matrices is essential for food scientists and quality control professionals. The analytical methodologies detailed in this guide, centered around GC-MS, provide a robust framework for the accurate identification and quantification of this important flavor compound. Further research into the biosynthetic pathways and the factors influencing the concentration of 4-MNA will continue to be a valuable area of investigation for the food and flavor industries.

References

-

Hauff, S., & Vetter, W. (2010). Quantification of branched chain fatty acids in polar and neutral lipids of cheese and fish samples. Journal of Agricultural and Food Chemistry, 58(5), 2538–2544. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl Nonanoic Acid Supplier. Retrieved from [Link]

-

Wang, Y., et al. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. International Dairy Journal, 140, 105587. [Link]

-

Watkins, P. J., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2799. [Link]

-

Grogan, G. (2018). New Process for the production of branched-chain fatty acids. ResearchGate. [Link]

-

Teng, X., et al. (2021). Relationship between 4-methyl-nonanoic acid (MNA) and 4-methyloctanoic acid... ResearchGate. [Link]

-

Kaffarnik, S., et al. (2014). Concentrations of Volatile 4-Alkyl-Branched Fatty Acids in Sheep and Goat Milk and Dairy Products. ResearchGate. [Link]

-

Wageningen University & Research. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. [Link]

-

Hauff, S., & Vetter, W. (2010). Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Scientific Applications of 4-Methyl Nonanoic Acid in Meat Odor Research. Retrieved from [Link]

-

Suman, S. P., et al. (2018). Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. Remedy Publications LLC. [Link]

-

FooDB. (2010). Showing Compound (±)-4-Methylnonanoic acid (FDB013423). Retrieved from [Link]

-

Wikipedia. (n.d.). Branched-chain fatty acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylnonanoic acid. Retrieved from [Link]

-

Government of Canada. (n.d.). Chemical Substance - 4-Methylnonanoic acid. Retrieved from [Link]

-

Knothe, G. (2019). Branched-Chain and Cyclic Fatty Acids. AOCS. [Link]

-

Kaneda, T. (1966). BIOSYNTHESIS OF BRANCHED-CHAIN FATTY ACIDS: IV. FACTORS AFFECTING RELATIVE ABUNDANCE OF FATTY ACIDS PRODUCED BY BACILLUS SUBTILIS. Canadian Journal of Microbiology, 12(4), 683-695. [Link]

-

The Good Scents Company. (n.d.). (S)-4-methyl nonanoic acid. Retrieved from [Link]

-

Poger, D., et al. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. The Journal of Physical Chemistry B, 118(48), 13838–13848. [Link]

-

Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry, 77(19), 6353–6358. [Link]

-

Food Standards Agency. (2002). INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS. [Link]

-

NIOSH. (n.d.). Alphabetical Method Listing - M - NMAM 4th Edition. Retrieved from [Link]

-

Al-Jaloudi, R., & Al-Qodah, Z. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(15), 4995. [Link]

-

Arancibia, C., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2821. [Link]

-

Stewart, J. E., et al. (2016). Relative Effects of Sensory Modalities and Importance of Fatty Acid Sensitivity on Fat Perception in a Real Food Model. Chemosensory Perception, 9(3), 91–103. [Link]

-

McCrickerd, K., & Forde, C. G. (2021). Sensory and physical characteristics of foods that impact food intake without affecting acceptability: Systematic review and meta‐analyses. Obesity Reviews, 22(S2), e13234. [Link]

Sources

- 1. Temporary title [webprod.hc-sc.gc.ca]

- 2. Showing Compound (±)-4-Methylnonanoic acid (FDB013423) - FooDB [foodb.ca]

- 3. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-Methylnonanoic acid | C10H20O2 | CID 62003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. remedypublications.com [remedypublications.com]

- 7. Quantification of branched chain fatty acids in polar and neutral lipids of cheese and fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. research.wur.nl [research.wur.nl]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Relative Effects of Sensory Modalities and Importance of Fatty Acid Sensitivity on Fat Perception in a Real Food Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensory and physical characteristics of foods that impact food intake without affecting acceptability: Systematic review and meta‐analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 4-Methylnonanoic Acid: A Technical Guide for Researchers

Abstract

4-Methylnonanoic acid, a branched-chain fatty acid (BCFA) of significant interest in chemical ecology and potentially as a bioactive molecule, presents a fascinating case study in lipid biosynthesis. This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-methylnonanoic acid, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of steps, this document elucidates the biochemical logic and enzymatic machinery underpinning its formation, offering field-proven insights into the causality of experimental design for its study. We will delve into the precursor molecules, the key enzymatic players, and the regulatory nuances that govern the synthesis of this intriguing molecule. This guide aims to serve as a comprehensive resource, fostering a deeper understanding and empowering further research into the manipulation and application of this biosynthetic pathway.

Introduction: The Significance of 4-Methylnonanoic Acid

4-Methylnonanoic acid is a saturated fatty acid characterized by a methyl group at the fourth carbon position.[1] While seemingly a subtle structural modification, this branching dramatically alters its physicochemical properties compared to its linear counterpart, nonanoic acid. In the natural world, 4-methylnonanoic acid is a known component of animal-derived products and serves as an aggregation pheromone in certain insect species, such as the rhinoceros beetle (Oryctes rhinoceros).[2][3] This biological role underscores the importance of its specific stereochemistry and concentration, which are tightly controlled by its biosynthetic machinery. For drug development professionals, understanding the biosynthesis of such modified fatty acids can open avenues for the development of novel antimicrobials or metabolic modulators, as branched-chain fatty acids are integral components of bacterial cell membranes and can influence their fluidity and function.

The Core Biosynthetic Pathway: A Deviation from Classical Fatty Acid Synthesis

The biosynthesis of 4-methylnonanoic acid is a variation of the canonical fatty acid synthesis (FAS) pathway. While straight-chain fatty acids are constructed from a two-carbon acetyl-CoA primer and multiple two-carbon malonyl-CoA extender units, the introduction of a methyl branch at an even-numbered carbon position, such as C4, necessitates the incorporation of a specialized three-carbon extender unit: methylmalonyl-CoA .

The overall biosynthetic scheme can be conceptualized as follows:

-

Initiation: The process begins with a standard acetyl-CoA primer.

-

First Elongation: The acetyl-CoA primer is elongated by a regular malonyl-CoA unit, forming a four-carbon intermediate.

-

Branch-Forming Elongation: In the crucial second elongation cycle, a methylmalonyl-CoA molecule is utilized as the extender unit. This introduces the methyl group at the C4 position of the growing acyl chain.

-

Subsequent Elongations: The subsequent elongation cycles proceed with the addition of standard malonyl-CoA units until the final nine-carbon chain of nonanoic acid is achieved.

-

Termination: The completed 4-methylnonanoyl-acyl carrier protein (ACP) is then hydrolyzed by a thioesterase to release the free fatty acid.

Below is a Graphviz diagram illustrating this proposed pathway:

Caption: Proposed biosynthetic pathway of 4-Methylnonanoic acid.

Key Precursor Molecules: The Building Blocks of Branched Chains

The availability of specific precursor molecules is a critical determinant in the biosynthesis of 4-methylnonanoic acid. The two key precursors are:

| Precursor | Role | Origin |

| Propionyl-CoA | The direct precursor to the branch-forming extender unit, methylmalonyl-CoA. | Derived from the catabolism of the branched-chain amino acids valine and isoleucine, the breakdown of odd-chain fatty acids, or the metabolism of other cellular metabolites. |

| Acetyl-CoA | Serves as the initial primer for fatty acid synthesis and is the precursor to the standard extender unit, malonyl-CoA. | A central metabolite derived from glycolysis, beta-oxidation of fatty acids, and amino acid catabolism. |

The intracellular ratio of propionyl-CoA to acetyl-CoA can significantly influence the proportion of branched-chain fatty acids produced. A higher availability of propionyl-CoA will favor the synthesis of methyl-branched fatty acids.

The Enzymatic Machinery: A Symphony of Catalysis

Several key enzymes orchestrate the synthesis of 4-methylnonanoic acid. Their coordinated action ensures the correct incorporation of precursor molecules and the stepwise elongation of the fatty acid chain.

Propionyl-CoA Carboxylase (PCC)

This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. This is a crucial step in committing propionyl-CoA to the pathway of branched-chain fatty acid synthesis.

Methylmalonyl-CoA Epimerase

Fatty acid synthase utilizes the (R)-stereoisomer of methylmalonyl-CoA. Methylmalonyl-CoA epimerase catalyzes the conversion of the (S)-isomer produced by PCC to the required (R)-isomer.

Acetyl-CoA Carboxylase (ACC)

ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary two-carbon extender unit for fatty acid synthesis. The activity of ACC is a major regulatory point in overall fatty acid biosynthesis.

Fatty Acid Synthase (FAS)

The multi-enzyme complex, fatty acid synthase, is the central player in this pathway. Of particular importance is the substrate specificity of its β-ketoacyl-ACP synthase (KS) domain. While highly efficient with malonyl-CoA, the KS domain exhibits a degree of promiscuity, allowing it to accept methylmalonyl-CoA as a substrate, albeit often at a lower efficiency. This promiscuity is the molecular basis for the formation of methyl-branched fatty acids. Studies have shown that fatty acid synthases from various organisms can utilize methylmalonyl-CoA to produce branched-chain fatty acids.[4]

Thioesterase

Once the 4-methylnonanoyl chain is fully elongated and attached to the acyl carrier protein (ACP) domain of FAS, a thioesterase is required to hydrolyze the thioester bond and release the free 4-methylnonanoic acid. The chain-length specificity of the thioesterase can also play a role in determining the final product profile of fatty acid synthesis.

Experimental Protocols for Studying 4-Methylnonanoic Acid Biosynthesis

Investigating the biosynthesis of 4-methylnonanoic acid requires a combination of in vivo and in vitro approaches. The following protocols provide a framework for such studies.

In Vivo Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into 4-methylnonanoic acid in a producing organism (e.g., insect or engineered microorganism).

Methodology:

-

Culture Preparation: Grow the organism of interest under standard conditions.

-

Precursor Administration: Introduce a stable isotope-labeled precursor, such as [1-¹³C]-propionate or [U-¹³C]-isoleucine, into the growth medium or diet.

-

Incubation: Allow the organism to metabolize the labeled precursor for a defined period.

-

Lipid Extraction: Harvest the organisms or their secretions and perform a total lipid extraction using a method like Folch or Bligh-Dyer.

-

Fatty Acid Methylation: Saponify the lipid extract and methylate the free fatty acids to produce fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify 4-methylnonanoic acid methyl ester and determine the incorporation of the ¹³C label by analyzing its mass spectrum.

Causality of Experimental Choices: The use of stable isotopes allows for the unambiguous tracing of carbon atoms from precursors to the final product. The choice of precursor (e.g., propionate vs. isoleucine) can help elucidate the primary source of the propionyl-CoA pool. GC-MS provides the necessary sensitivity and structural information to identify the labeled product and the position of the label.

In Vitro Fatty Acid Synthase Assays

Objective: To directly assess the ability of a purified or partially purified fatty acid synthase to synthesize 4-methylnonanoic acid.

Methodology:

-

FAS Preparation: Purify or enrich the fatty acid synthase from the organism of interest.

-

Assay Mixture: Prepare a reaction mixture containing the FAS preparation, acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, NADPH (as a reductant), and acyl carrier protein (ACP).

-

Radioactive Labeling: Include a radiolabeled precursor, such as [¹⁴C]-acetyl-CoA or [³H]-NADPH, to monitor fatty acid synthesis.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a set time.

-

Product Extraction and Analysis: Stop the reaction and extract the synthesized fatty acids. Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

Product Identification: For structural confirmation, the non-radioactive products can be derivatized to FAMEs and analyzed by GC-MS.

Causality of Experimental Choices: This in vitro system allows for the direct testing of enzymatic activity in a controlled environment, eliminating the complexities of cellular metabolism. The use of radiolabeling provides a highly sensitive method for detecting newly synthesized fatty acids. Varying the relative concentrations of malonyl-CoA and methylmalonyl-CoA can provide insights into the kinetic parameters of the FAS for these substrates.

Below is a Graphviz diagram illustrating the experimental workflow for studying 4-methylnonanoic acid biosynthesis:

Caption: Experimental workflow for investigating 4-methylnonanoic acid biosynthesis.

Conclusion and Future Directions

The biosynthesis of 4-methylnonanoic acid, while rooted in the fundamental principles of fatty acid synthesis, showcases the metabolic versatility that allows for the production of structurally diverse lipids. The key to its formation lies in the availability of propionyl-CoA and the promiscuity of fatty acid synthase in utilizing methylmalonyl-CoA as an extender unit. For researchers in drug development, a thorough understanding of this pathway in pathogenic bacteria could lead to the design of inhibitors targeting the unique aspects of branched-chain fatty acid synthesis, offering a novel therapeutic strategy. In the field of metabolic engineering, this knowledge can be harnessed to produce 4-methylnonanoic acid and other valuable branched-chain fatty acids in microbial hosts for applications in biofuels, lubricants, and specialty chemicals.[5][6][7][8]

Future research should focus on the identification and characterization of the specific fatty acid synthase and thioesterase isoforms responsible for 4-methylnonanoic acid production in pheromone-producing insects. Elucidating the regulatory mechanisms that control the flux of precursors into this pathway will also be crucial for both understanding its natural role and for its successful biotechnological production.

References

-

Ragoussis, N., Grivas, P., & Vairamani, M. (2004). Efficient Synthesis of (±)-4-Methyloctanoic Acid, Aggregation Pheromone of Rhinoceros Beetles of the Genus Oryctes (Coleoptera: Dynastidae, Scarabaeidae). Journal of Agricultural and Food Chemistry, 52(18), 5623–5626. [Link]

-

PubChem. (n.d.). 4-Methylnonanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kolattukudy, P. E., & Brown, L. (1975). Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig. Archives of Biochemistry and Biophysics, 166(2), 599-607. [Link]

-

Sultanov, R. M., Ismagilov, R. R., & Dzhemilev, U. M. (2013). One-Step Synthesis of Racemic 4-Methyloctanoic Acid, a Component of the Aggregation Pheromone of Oryctes rhinoceros. Chemistry of Natural Compounds, 49(3), 523-524. [Link]

-

Pandey, R. K., Kumar, A., & Singh, O. V. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes. ARKIVOC, 2018(7), 442-448. [Link]

-

Hallett, R. H., Gries, G., Gries, R., Borden, J. H., Czyzewska, E., Oehlschlager, A. C., ... & Pierce, H. D. (1995). Aggregation pheromones of the coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae). Journal of Chemical Ecology, 21(10), 1549-1570. [Link]

-

Dewulf, J. P., Gerin, I., Rider, M. H., Veiga-da-Cunha, M., Van Schaftingen, E., & Bommer, G. T. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(19), 2827–2843. [Link]

-

Jarvis, A. P., Liebig, J., Hölldobler, B., & Oldham, N. J. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications, (10), 1196-1197. [Link]

-

Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. I. Isolation and Identification of Fatty Acids from Bacillus subtilis (ATCC 7059). Journal of Biological Chemistry, 238(4), 1222-1228. [Link]

-

Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of biological chemistry, 263(34), 18386–18396. [Link]

-

Zhang, F., Rodriguez, S., & Keasling, J. D. (2011). Metabolic engineering of E. coli for producing advanced biofuels. Current opinion in biotechnology, 22(6), 775–783. [Link]

-

Wallace, M. A., et al. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Nature chemical biology, 14(11), 1021–1031. [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Systems metabolic engineering for fatty acid production. Current opinion in biotechnology, 24(6), 1032–1038. [Link]

-

Liu, Y., et al. (2020). Two fatty acid synthase genes from the integument contribute to cuticular hydrocarbon biosynthesis and cuticle permeability in Locusta migratoria. Insect molecular biology, 29(6), 555–568. [Link]

-

Zhou, Y. J., et al. (2016). The use of metabolic engineering to produce fatty acid-derived biofuel and chemicals in Saccharomyces cerevisiae: a review. AIMS Bioengineering, 3(4), 595-620. [Link]

-

Menzel, F., et al. (2019). Candidate genes involved in cuticular hydrocarbon differentiation between cryptic, parabiotic ant species. Journal of Heredity, 110(6), 673-684. [Link]

-

Gajewski, J., et al. (2017). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. Biochemistry, 56(28), 3529–3545. [Link]

-

Tai, M., & Stephanopoulos, G. (2013). Engineering the push and pull of metabolism. Nature biotechnology, 31(4), 314–315. [Link]

-

Wikipedia. (2023). Fatty acid synthesis. [Link]

-

The Medical Biochemistry Page. (n.d.). Fatty Acid Synthesis. [Link]

-

Wang, W., et al. (2023). Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. Food Chemistry, 431, 137158. [Link]

-

Yang, Y., et al. (2024). Genome-wide identification and molecular evolution of elongation family of very long chain fatty acids proteins in Cyrtotrachelus buqueti. BMC Genomics, 25(1), 1-15. [Link]

-

Zhang, Y., et al. (2024). Functional characterization of fatty acid synthase in Hermetia illucens. bioRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systems metabolic engineering design: Fatty acid production as an emerging case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Metabolic Engineering Technologies for the Production of Fatty Acids in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aimspress.com [aimspress.com]

- 8. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylnonanoic Acid in Mammalian Systems: A Technical Guide for Researchers

Preamble: Beyond the Aroma

For decades, 4-methylnonanoic acid has been primarily characterized in the context of flavor and fragrance, notably as a key contributor to the characteristic aroma of mutton and goat meat.[1][2][3] However, a growing body of evidence surrounding branched-chain fatty acids (BCFAs) suggests that the biological role of 4-methylnonanoic acid in mammalian systems extends far beyond its sensory attributes. This technical guide synthesizes the current understanding of 4-methylnonanoic acid, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its biochemical identity, explore its putative functions by drawing parallels with structurally similar molecules, and provide detailed methodologies for its investigation, thereby illuminating the path for future discoveries in this intriguing area of lipid biology.

Section 1: Physicochemical Profile and Endogenous Occurrence

4-Methylnonanoic acid, a nine-carbon saturated fatty acid with a methyl group at the fourth position, belongs to the class of medium-chain fatty acids. Its presence in mammalian systems is primarily a result of dietary intake, particularly from ruminant fats, and to a lesser extent, from endogenous synthesis by the gut microbiota.

| Property | Value | Reference |

| Molecular Formula | C10H20O2 | |

| Molecular Weight | 172.26 g/mol | [3] |

| Boiling Point | 292-293 °C | |

| Water Solubility | 64.05 mg/L @ 25 °C (estimated) | |

| LogP | 3.598 (estimated) |

Section 2: Biosynthesis and Metabolism: A Tale of Branched Chains

While the specific metabolic pathway of 4-methylnonanoic acid in mammals is not yet fully elucidated, it is understood to follow the general principles of branched-chain fatty acid metabolism. The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.

The likely biosynthetic route for 4-methylnonanoic acid involves the utilization of precursors derived from BCAA metabolism by the gut microbiota, which are then absorbed by the host. Once in circulation, it is presumed to undergo mitochondrial β-oxidation, similar to other fatty acids, for energy production. However, the methyl branch may necessitate the involvement of specific enzymes to bypass steric hindrance, a common feature in the metabolism of branched lipids.

Section 3: Putative Functions and Mechanisms of Action

Direct experimental evidence for the specific functions of 4-methylnonanoic acid is sparse. However, compelling insights can be drawn from studies on its structural isomer, 8-methylnonanoic acid (8-MNA), a degradation by-product of dihydrocapsaicin.[4][5]

Modulation of Adipocyte Metabolism

Research on 8-MNA in 3T3-L1 adipocytes has revealed significant effects on energy metabolism.[4] These findings provide a strong hypothetical framework for the function of 4-methylnonanoic acid:

-

AMP-Activated Protein Kinase (AMPK) Activation: 8-MNA has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[4] AMPK activation, in turn, suppresses lipogenic processes.[4] It is plausible that 4-methylnonanoic acid could similarly act as an AMPK activator, thereby influencing lipid accumulation in adipocytes.

-

Enhanced Insulin Sensitivity: 8-MNA treatment in 3T3-L1 adipocytes leads to increased insulin-stimulated glucose uptake, suggesting an improvement in insulin sensitivity.[4] This positions 4-methylnonanoic acid as a potential modulator of glucose homeostasis.

-

Regulation of Lipolysis: Mature adipocytes treated with 8-MNA exhibited a reduced lipolytic response to isoproterenol.[4] This suggests a role in regulating the release of fatty acids from adipose tissue.

Signaling Pathways: An Uncharted Territory

The specific receptors and signaling pathways for 4-methylnonanoic acid remain to be identified. Fatty acids can act as signaling molecules through various mechanisms, including:

-

G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are known to be activated by fatty acids, leading to downstream signaling cascades that regulate insulin secretion, inflammation, and other physiological processes.

-

Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.

Future research should focus on screening 4-methylnonanoic acid against a panel of known fatty acid receptors to elucidate its specific signaling mechanisms.

}

Figure 1: Proposed signaling cascade of 4-Methylnonanoic Acid in adipocytes.

Section 4: Methodologies for Investigation

The study of 4-methylnonanoic acid requires robust analytical techniques for its detection and quantification in biological matrices, as well as well-defined in vitro and in vivo experimental protocols.

Analytical Methods for Quantification

The quantification of carboxylic acids like 4-methylnonanoic acid in complex biological samples such as plasma, tissues, and cell culture media presents analytical challenges due to their polarity and often low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.[6][7]

4.1.1. Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix.

-

Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile is a common first step.

-

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used to further purify and concentrate the analyte.

-

Solid-Phase Extraction (SPE): SPE offers a more selective method for sample cleanup and concentration.

4.1.2. Derivatization

To improve chromatographic separation and enhance ionization efficiency in mass spectrometry, derivatization of the carboxylic acid group is often employed.

4.1.3. LC-MS/MS Parameters

-

Chromatography: Reversed-phase chromatography is typically used for the separation of derivatized fatty acids.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of derivatized analytes. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

}

Figure 2: General workflow for the quantification of 4-Methylnonanoic Acid.

In Vitro Experimental Protocols

4.2.1. Cell Culture and Treatment

-

Cell Line: The 3T3-L1 preadipocyte cell line is a well-established model for studying adipocyte differentiation and metabolism.

-

Differentiation: Induce differentiation of 3T3-L1 preadipocytes into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Treatment: Treat mature adipocytes with varying concentrations of 4-methylnonanoic acid (solubilized in a suitable vehicle like DMSO) for defined periods.

4.2.2. Assessment of Metabolic Function

-

AMPK Activation: Measure the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), using Western blotting.

-

Glucose Uptake: Assess insulin-stimulated glucose uptake using a fluorescently-labeled glucose analog, such as 2-NBDG.

-

Lipolysis Assay: Measure the release of glycerol into the culture medium as an indicator of lipolysis, both at baseline and in response to stimulation with a β-adrenergic agonist like isoproterenol.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis, fatty acid oxidation, and glucose metabolism.

In Vivo Experimental Models

-

Animal Models: Diet-induced obese (DIO) mouse models are suitable for investigating the in vivo effects of 4-methylnonanoic acid on metabolic parameters.

-

Administration: Administer 4-methylnonanoic acid orally or via intraperitoneal injection.

-

Metabolic Phenotyping:

-

Monitor body weight, food intake, and body composition.

-

Perform glucose and insulin tolerance tests to assess glucose homeostasis.

-

Analyze plasma levels of lipids, glucose, and insulin.

-

Collect tissues (e.g., adipose tissue, liver, muscle) for histological analysis and measurement of gene and protein expression.

-

Section 5: Future Directions and Therapeutic Potential

The study of 4-methylnonanoic acid is still in its infancy, but the preliminary evidence and the broader context of BCFA biology suggest a promising avenue for research. Key future directions include:

-

Receptor Deorphanization: Identifying the specific receptors that mediate the biological effects of 4-methylnonanoic acid is a critical next step.

-

Elucidation of Biosynthetic Pathways: A detailed understanding of its endogenous synthesis and the contribution of the gut microbiota is needed.

-

Translational Relevance: Investigating the association between circulating levels of 4-methylnonanoic acid and metabolic diseases in human populations could provide valuable clinical insights.

Given its potential to modulate adipocyte metabolism and improve insulin sensitivity, 4-methylnonanoic acid and its derivatives represent a novel class of molecules with therapeutic potential for the treatment of metabolic disorders such as obesity and type 2 diabetes.

References

-

Human Metabolome Database. (2012). Showing metabocard for 4-Methylnonanoic acid (HMDB0034849). Retrieved from [Link]

-

Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. (2021). Journal of Neurochemistry, 158(5), 1074-1082. Retrieved from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(21), 4934. Retrieved from [Link]

-

Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. (2023). International Journal of Molecular Sciences, 24(13), 10871. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl nonanoic acid 4-methylnonanoic acid. Retrieved from [Link]

-

NP-MRD. (2024). Showing NP-Card for (±)-4-Methylnonanoic acid (NP0338121). Retrieved from [Link]

-

ContaminantDB. (2016). 4-methylnonanoic acid (chem006661). Retrieved from [Link]

-

Government of Canada. (n.d.). Chemical Substance - 4-Methylnonanoic acid. Retrieved from [Link]

-

Apexbio. (2025). Exploring the Scientific Applications of 4-Methyl Nonanoic Acid in Meat Odor Research. Retrieved from [Link]

-

Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. (2023). BMC Complementary Medicine and Therapies, 23(1), 31. Retrieved from [Link]

-

Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. (2025). Journal of Experimental Pharmacology, 17, 103-117. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023). Frontiers in Bioscience-Landmark, 28(1), 10. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. Retrieved from [Link]

-

LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids. Retrieved from [Link]

-

Hexanoic Acid Intake Enhances Anti-Tumor Immune Responses in Colorectal Cancer by Reducing the Immunosuppressive Function of Tregs. (2025). Molecular Nutrition & Food Research, e70229. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (S)-4-methyl nonanoic acid. Retrieved from [Link]

-

Natural modulators of abscisic acid Signaling: Insights into polyphenol-based antagonists and their role in ABA receptor regulation. (2025). Plant Physiology and Biochemistry, 218, 110155. Retrieved from [Link]

-

4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. (2006). International Immunopharmacology, 6(11), 1689-1698. Retrieved from [Link]

-

Amino acids in the cultivation of mammalian cells. (2016). Amino Acids, 48(5), 1051-1063. Retrieved from [Link]

-

Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. (2004). Glycobiology, 14(5), 394-405. Retrieved from [Link]

-

Cellular uptake of nanoparticles: journey inside the cell. (2017). Chemical Society Reviews, 46(13), 3866-3908. Retrieved from [Link]

-

Mammals divert endogenous genotoxic formaldehyde into one-carbon metabolism. (2017). Nature, 548(7669), 549-554. Retrieved from [Link]

-

Essential fatty acid synthesis and its regulation in mammals. (2003). Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 71-86. Retrieved from [Link]

-

Improving the Cellular Uptake of Biomimetic Magnetic Nanoparticles. (2020). Nanomaterials, 10(12), 2496. Retrieved from [Link]

Sources

- 1. 4-methyl nonanoic acid, 45019-28-1 [thegoodscentscompany.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-methylnonanoic acid | RIFM Flavours | TargetMol [targetmol.com]

- 4. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 4-Methylnonanoic Acid Isomers

Introduction

4-Methylnonanoic acid (4-MNA) is a branched-chain fatty acid (BCFA) belonging to the class of medium-chain fatty acids.[1] Its structure, featuring a methyl group at the fourth carbon position, introduces a chiral center, resulting in two stereoisomers: (R)-4-methylnonanoic acid and (S)-4-methylnonanoic acid. This seemingly subtle structural variation has profound implications for its biological activity, a phenomenon of critical interest to researchers in chemical ecology, microbiology, and metabolic science.[2] Unlike their straight-chain counterparts, BCFAs often exhibit unique physiological roles, acting as signaling molecules, modulators of membrane fluidity, and antimicrobial agents.[3][4]

This guide provides an in-depth technical exploration of the diverse biological activities of 4-MNA isomers. We will delve into the causality behind experimental choices, present detailed protocols for assessing these activities, and explore the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Part 1: Pheromonal Activity and the Critical Role of Stereochemistry

Branched-chain fatty acids are significant components of insect chemical communication systems, often acting as potent pheromones.[5] The specific structure and stereochemistry of these molecules are paramount, as insect olfactory receptors typically exhibit a high degree of enantioselectivity.[2]

Mechanism of Olfactory Reception

The detection of 4-MNA as a volatile signal begins with its interaction with olfactory receptors on the antennae of an insect. This interaction triggers a neuronal signal, leading to a behavioral response. The stereochemistry of the 4-MNA isomer is a key determinant of the binding affinity to these receptors.

It has been noted that for the closely related 4-methyloctanoic acid, another insect pheromone, the specific enantiomer is critical for biological activity.[5] For 4-methylnonanoic acid, qualitative sensory data indicates that the (4S)-4-methylnonanoic acid isomer possesses a more intense odor, described as reminiscent of mutton and goat, compared to the (R)-enantiomer.[6] This suggests a stronger or more specific interaction of the (S)-isomer with olfactory receptors.

Proposed Signaling Pathway: Insect Olfaction

The binding of a specific 4-MNA isomer to an Odorant Receptor (OR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. This process typically involves a G-protein-coupled mechanism, leading to membrane depolarization and the generation of an action potential that travels to the insect's brain, resulting in a behavioral response.

Sources

- 1. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (S)-4-methyl nonanoic acid, 128342-72-3 [thegoodscentscompany.com]

4-Methylnonanoic Acid as a Volatile Organic Compound: A Technical Guide for Researchers

Abstract

4-Methylnonanoic acid is a branched-chain fatty acid (BCFA) and a volatile organic compound (VOC) of significant interest in fields ranging from food science to clinical diagnostics. Its presence as a key aroma component, particularly in ruminant products, is well-established. However, emerging research into the broader class of BCFAs suggests potential roles in metabolic regulation and intercellular signaling, positioning 4-methylnonanoic acid as a molecule of growing importance for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of 4-methylnonanoic acid, covering its physicochemical properties, biosynthesis, validated analytical methodologies for its detection as a VOC, and its current and potential biological significance.

Introduction

Volatile organic compounds serve as a crucial class of signaling molecules across biological systems. Among these, 4-methylnonanoic acid, a C10 branched-chain fatty acid, has traditionally been studied for its strong contribution to the characteristic flavor and aroma of mutton and certain cheeses.[1][2] Beyond its organoleptic properties, its nature as a BCFA places it within a class of lipids implicated in a variety of physiological processes, including the modulation of inflammation and metabolic pathways.[3][4] This guide aims to provide a comprehensive technical overview of 4-methylnonanoic acid, moving beyond its role as a flavor compound to explore its biochemistry and analytical quantification, thereby providing a foundational resource for its investigation as a potential biomarker and bioactive molecule.

Section 1: Physicochemical Properties

4-Methylnonanoic acid is a medium-chain fatty acid characterized by a methyl group at the fourth carbon position.[5] This branching alters its physical properties compared to its straight-chain counterpart, nonanoic acid, influencing its melting point, boiling point, and volatility. These properties are fundamental to its classification as a VOC and dictate the analytical approaches required for its detection.

| Property | Value | Source(s) |

| Molecular Formula | C10H20O2 | [3] |

| Molecular Weight | 172.26 g/mol | [3] |

| IUPAC Name | 4-methylnonanoic acid | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Described as costus, animal, fatty, goaty | [1][4] |

| Boiling Point | 292-293 °C at 760 mmHg | [1][3] |

| Density | ~0.900-0.909 g/mL at 20°C | [1][3] |

| Solubility in Water | Insoluble | [3] |

| logP (o/w) | 3.598 (estimated) | [4] |

Section 2: Natural Occurrence and Biosynthesis

4-Methylnonanoic acid is found in nature, most notably in the fat of sheep and goats, where it contributes to the characteristic mutton flavor.[2] It is also present in various cheeses, such as Romano cheese.[1]

The biosynthesis of branched-chain fatty acids is understood to originate from branched-chain amino acids (BCAAs).[6] While the specific pathway for 4-methylnonanoic acid is not extensively detailed in the literature, a putative pathway can be inferred from the general mechanism of BCFA synthesis. This process begins with the catabolism of a BCAA, likely leucine or a related precursor, to form a branched-chain acyl-CoA starter unit. This starter unit then enters the fatty acid synthesis pathway, where it is elongated by the fatty acid synthase (FAS) complex using malonyl-CoA as the extender unit.[1]

Caption: Putative biosynthesis pathway of 4-methylnonanoic acid.

Section 3: Analytical Methodologies for Detection and Quantification

As a volatile organic compound, the analysis of 4-methylnonanoic acid requires sensitive techniques capable of detecting it in complex biological matrices. The gold standard for this is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with an extraction technique like Solid-Phase Microextraction (SPME).

Experimental Protocol: SPME-GC-MS Analysis of 4-Methylnonanoic Acid in Adipose Tissue

This protocol provides a robust method for the extraction and analysis of 4-methylnonanoic acid from a biological matrix.

A. Sample Preparation and Headspace SPME

-

Sample Homogenization: Weigh approximately 200-300 mg of frozen adipose tissue into a 20 mL headspace vial.

-

Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., undecanoic acid or a deuterated analog of 4-methylnonanoic acid).

-

Matrix Modification: Add 1 mL of saturated NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

Incubation and Extraction: Seal the vial and place it in a heated autosampler tray or water bath. Incubate at 60°C for 10 minutes with agitation to allow for equilibration of the volatiles in the headspace.

-

SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 20-30 minutes at 60°C.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ab :: Animal Bioscience [animbiosci.org]

- 5. Factors affecting the concentration of short branched-chain fatty acids in sheep fat : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4-Methylnonanoic acid in romano and goat cheese

An In-Depth Technical Guide to 4-Methylnonanoic Acid in Romano and Goat Cheese: From Biosynthesis to Sensory Impact and Analysis

Abstract

Branched-chain fatty acids (BCFAs) are pivotal contributors to the characteristic and often potent flavors of various ripened cheeses. Among these, 4-methylnonanoic acid plays a significant role in defining the sensory profiles of cheeses made from sheep and goat milk, such as Pecorino Romano and various chèvres. This technical guide provides a comprehensive examination of 4-methylnonanoic acid, tailored for researchers and scientists in food chemistry and drug development. The guide delves into the biosynthetic origins of this compound through lipolysis and microbial metabolism, explores its distinct sensory attributes, and presents detailed, field-proven analytical protocols for its extraction and quantification using gas chromatography-mass spectrometry (GC-MS). By synthesizing current scientific understanding with practical methodologies, this document serves as an authoritative resource for investigating the complex role of 4-methylnonanoic acid in cheese.

Chapter 1: Introduction to Branched-Chain Fatty Acids (BCFAs) in Cheese

The Role of Free Fatty Acids (FFAs) in Cheese Flavor

The complex flavor profile of any ripened cheese is not the result of a single compound, but rather a carefully orchestrated balance of numerous volatile and non-volatile molecules.[1] Primary biochemical events during ripening, such as the metabolism of lactose and citrate, proteolysis, and lipolysis, create the precursor pools for these flavor compounds.[2][3] Lipolysis, the enzymatic hydrolysis of triglycerides from milk fat, releases a diverse array of free fatty acids (FFAs).[2] While short-chain fatty acids like butyric and hexanoic acid are well-known for their "cheesy" or "rancid" notes, the overall flavor matrix is far more nuanced.[3]

Classification and Significance of BCFAs

Within the broader class of FFAs, branched-chain fatty acids (BCFAs) represent a critical group of flavor compounds, particularly in cheeses derived from non-bovine milk. Unlike their straight-chain counterparts, BCFAs possess alkyl branches (typically methyl or ethyl groups) along their carbon backbone. This structural difference significantly lowers their odor threshold, meaning even minute quantities can have a profound impact on the cheese's aroma and flavor.[4][5] Key BCFAs identified as being responsible for the 'goaty-sheepy' flavor notes include 4-methyloctanoic acid, 4-ethyloctanoic acid, and 4-methylnonanoic acid.[6]

Focus on 4-Methylnonanoic Acid: A Key Flavor Compound

4-Methylnonanoic acid is a nine-carbon fatty acid with a methyl group at the fourth position. It is particularly noted for its presence in heated lamb and mutton, contributing a characteristic fatty, meaty, and sometimes goaty odor.[7] Its identification in cheeses like Pecorino Romano underscores its importance in developing the sharp, pungent flavors that define these varieties.[7] Understanding the lifecycle of 4-methylnonanoic acid—from its formation during ripening to its perception by the consumer—is essential for controlling and optimizing cheese flavor.

Chapter 2: Biogenesis and Accumulation of 4-Methylnonanoic Acid

The concentration of 4-methylnonanoic acid in cheese is a direct consequence of the milk source, the cheesemaking technology employed, and the complex biochemical reactions that occur during ripening.

The Role of Milk Composition (Sheep, Goat vs. Cow)

Milk from small ruminants like sheep and goats is inherently richer in certain medium-chain fatty acids, which serve as precursors for BCFAs. The characteristic flavor of goat milk, for instance, is attributed to higher concentrations of hexanoic, octanoic, and decanoic acids, as well as the BCFAs 4-methyloctanoic and 4-ethyloctanoic acid.[6] This unique initial substrate composition is a primary determinant for the subsequent development of 4-methylnonanoic acid during cheese ripening.

Lipolysis: The Primary Pathway

The fundamental process for generating FFAs, including 4-methylnonanoic acid, is lipolysis. This occurs through the action of lipolytic enzymes that cleave fatty acids from the glycerol backbone of triglycerides in milk fat.

-

Endogenous Milk Lipases: Raw milk contains native lipoprotein lipase (LPL), which can initiate lipolysis. However, its activity is significantly reduced by pasteurization.

-

Rennet and Microbial Lipases: In traditional cheesemaking, the choice of coagulant is critical. For Pecorino Romano, the use of rennet paste, as opposed to purified rennet extract, is a key factor.[8] This paste contains not only the necessary proteases for curd formation but also a rich profile of lipolytic enzymes.[8] These enzymes aggressively break down fat throughout ripening, leading to the production of the short-chain fatty acids responsible for the cheese's strong flavor.[8] Similarly, starter cultures and non-starter lactic acid bacteria (NSLAB) contribute a diverse arsenal of lipases that become active as the cheese ages.[2]

Caption: General pathway of lipolysis leading to FFA formation.

Factors Influencing Accumulation During Ripening

The concentration of 4-methylnonanoic acid is not static. Studies on goat cheeses show that FFA concentrations generally increase significantly during the initial 12 weeks of aging, after which they may plateau.[4][5] This dynamic process is influenced by the specific microbial consortia present, temperature, pH, and water activity within the cheese matrix, all of which modulate enzymatic activity.

Chapter 3: Sensory Science of 4-Methylnonanoic Acid

Olfactory Characteristics

As a volatile compound, 4-methylnonanoic acid contributes directly to the aroma of cheese. Its sensory profile is described as fatty, meaty, and waxy, and it is strongly associated with the "goaty" or "mutton-like" character of certain dairy products.[7] This descriptor, while potentially perceived as a defect in some contexts, is a hallmark and desirable attribute in cheeses like Pecorino Romano and aged goat cheeses, where it signifies authenticity and maturity.

Contribution to the Flavor Profile of Romano and Goat Cheese

In the context of a complex food matrix, the impact of a single molecule is rarely isolated. The perception of 4-methylnonanoic acid is part of a broader flavor profile created by a balance of various compounds.[1] Its "goaty" note works in concert with the sharpness of acetic acid, the rancidity of butanoic acid, and the fruity notes from esters to create the final, multi-faceted flavor.[9] The strong, pungent, and salty characteristics of Romano cheese are directly linked to the significant lipolysis and subsequent accumulation of FFAs, including 4-methylnonanoic acid.[8][10]

Chapter 4: Analytical Methodologies for Quantification

Accurate quantification of 4-methylnonanoic acid requires robust analytical methods capable of isolating and measuring this specific analyte within a complex lipid and protein matrix. Gas chromatography is considered the gold standard for accurately profiling individual fatty acids.[11]

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is a self-validating system designed for maximum recovery from a hard cheese matrix. The causality behind each step is critical for ensuring reproducibility.

Objective: To efficiently extract total lipids, including free fatty acids, from a solid cheese sample while minimizing contamination.

Methodology:

-

Sample Homogenization: Grate a representative 10 g sample of the cheese (Romano or goat) into a fine powder. Rationale: This increases the surface area for efficient solvent penetration.

-

Internal Standard Addition: Spike the sample with a known amount of a non-native internal standard (e.g., heptadecanoic acid, C17:0). Rationale: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring quantitative accuracy.

-

Acidic Digestion: Add 50 mL of a 2:1 (v/v) chloroform:methanol solution and 1 mL of concentrated hydrochloric acid. Homogenize using a high-speed blender for 2 minutes. Rationale: The chloroform:methanol mixture is a highly effective solvent for lipids. The acid serves to denature proteins, releasing fat globules that are trapped within the casein matrix.

-

Phase Separation: Transfer the slurry to a separatory funnel. Add 20 mL of 0.9% NaCl solution and shake vigorously for 1 minute. Allow the layers to separate for at least 30 minutes. Rationale: The addition of saline solution induces a phase split, driving the lipids into the lower chloroform layer and polar components into the upper aqueous/methanol layer.

-

Lipid Collection: Carefully drain the lower chloroform layer into a clean, pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator at 40°C under reduced pressure until a constant weight of the lipid extract is achieved. Rationale: This step concentrates the lipid fraction and removes the volatile extraction solvent.

-

Reconstitution: Dissolve the dried lipid extract in 2 mL of hexane for the subsequent derivatization step.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To convert the extracted FFAs into their volatile methyl ester derivatives (FAMEs) for separation and quantification by GC-MS.

Methodology:

-

Derivatization to FAMEs: To the 2 mL hexane-lipid extract, add 1 mL of 0.5 M methanolic KOH. Vortex for 30 seconds. Rationale: This is a rapid transesterification/esterification reaction. The strong base catalyzes the conversion of FFAs and acylglycerols to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and have better chromatographic properties than free acids.

-

Neutralization and Extraction: Add 2 mL of saturated NaCl solution and vortex. Centrifuge at 2000 x g for 5 minutes. Rationale: This step neutralizes the base and facilitates the separation of the FAMEs into the upper hexane layer.

-

Sample Injection: Transfer 1 µL of the upper hexane layer containing the FAMEs into the GC-MS injector.

-

GC-MS Conditions:

-

GC Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is required. Rationale: A polar column is necessary to achieve separation of FAME isomers based on differences in polarity and boiling point.

-

Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 50°C/min, then ramp to 240°C at 2°C/min (hold for 10 min).[12] Rationale: The temperature program allows for the separation of highly volatile short-chain FAMEs at lower temperatures before ramping up to elute the longer-chain and branched-chain compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

-

-

Analyte Identification: Identify the 4-methylnonanoic acid methyl ester peak by comparing its retention time to that of a pure standard and by matching its mass spectrum against a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of 4-methylnonanoic acid by comparing its peak area to the peak area of the internal standard (C17:0 methyl ester).

Caption: Analytical workflow for 4-methylnonanoic acid quantification.

Chapter 5: Quantitative Data

The concentration of BCFAs varies significantly based on the type of milk, the specific cheese, and the ripening period. The following table summarizes representative data from the literature.

| Fatty Acid | Cheese Type | Concentration Range (µg/g of milk fat) | Reference |

| 4-Methyloctanoic Acid | Ewe's Milk Cheeses | Up to 220 | [6] |

| 4-Ethyloctanoic Acid | Goat's Milk Cheeses | Up to 480 | [6] |

| 4-Methylnonanoic Acid | Ewe's/Goat's Milk Cheeses | Present, key 'goaty-sheepy' flavor contributor | [6] |

Note: Specific concentrations for 4-methylnonanoic acid are less frequently reported than for its C8 and C9 counterparts but it is consistently identified as a primary contributor to the characteristic flavor.[6]

Conclusion and Future Directions

4-Methylnonanoic acid is an indispensable component of the flavor identity of Romano and aged goat cheeses. Its formation is intrinsically linked to the lipolytic activities inherent in the milk source and cheesemaking process, particularly the use of traditional rennet pastes. While GC-MS provides a robust framework for its quantification, future research could focus on developing more rapid spectroscopic methods (e.g., SIFT-MS) for real-time monitoring during ripening.[13] Further investigation into the specific microbial pathways that may contribute to its synthesis beyond simple lipolysis could also provide cheesemakers with new tools for precise flavor modulation.

References

-

Perfumer & Flavorist. (2012-04-01). Cheese Acids. Available at: [Link]

-

Attaie, R., & Richter, R. L. (1996). Formation of Volatile Free Fatty Acids during Ripening of Cheddar-like Hard Goat Cheese. Journal of Dairy Science, 79(5), 717-724. Available at: [Link]

-

Kaffarnik, S., et al. (2014). Concentrations of Volatile 4-Alkyl-Branched Fatty Acids in Sheep and Goat Milk and Dairy Products. Request PDF on ResearchGate. Available at: [Link]

-